molecular formula C23H24N4O3S B2491673 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1235107-03-5

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2491673
CAS No.: 1235107-03-5
M. Wt: 436.53
InChI Key: AMOWXGUJAXDRQR-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound featuring multiple functional groups, including a nitrophenyl group, an imidazole ring, a thioether linkage, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring, incorporation of the nitrophenyl group, and the final construction of the thioether and piperidinyl functionalities. Key reagents might include:

  • Imidazole precursors: : to form the imidazole core.

  • Nitrophenyl derivatives: : introduced via nucleophilic aromatic substitution.

  • Thioether linkages: : achieved through sulfur-based reagents like thiols.

  • Piperidinyl incorporation: : often through amine alkylation reactions.

Industrial Production Methods

Scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This often involves:

  • Catalysis: : Using specific catalysts to enhance reaction efficiency.

  • Temperature and Pressure Control: : Precise control to maintain reaction rates.

  • Purification Techniques: : Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitrophenyl group can undergo oxidative reactions, potentially forming nitroso or nitro derivatives.

  • Reduction: : The nitro group can be reduced to an amino group.

  • Substitution: : Various functional groups in the compound allow for substitution reactions, particularly on the imidazole ring.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Application of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Reagents like alkyl halides, acids, and bases under controlled pH conditions.

Major Products

The primary products from these reactions often include modified imidazole derivatives, altered nitrophenyl groups, or new thioether and piperidinyl compounds.

Scientific Research Applications

This compound has a broad spectrum of applications, including:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Potential roles in bioconjugation and as a probe for biological assays.

  • Medicine: : Investigated for pharmacological properties, possibly as an inhibitor or modulator of biological pathways.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The compound’s mechanism of action is likely dependent on its ability to interact with specific molecular targets, including enzymes, receptors, or nucleic acids. The multiple functional groups provide versatility in binding interactions and reactivity, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Unique Aspects

  • The combination of a nitrophenyl group with an imidazole ring and a thioether linkage is unique, providing a distinct reactivity profile and potential for diverse applications.

List of Similar Compounds

  • 2-(4-Nitrophenyl)-1H-imidazole: : Similar imidazole-nitrophenyl core but lacks thioether and piperidinyl groups.

  • 1-(o-Tolyl)-2-(1H-imidazol-2-yl)thioethane: : Shares thioether and imidazole components but lacks nitrophenyl and piperidinyl functionalities.

  • Piperidin-1-yl imidazole derivatives: : Contains piperidinyl and imidazole groups but without the nitrophenyl component.

Each of these analogs shares some structural motifs with our compound of interest but offers distinct variations in terms of functionality and reactivity.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-17-8-3-4-11-20(17)26-21(18-9-7-10-19(14-18)27(29)30)15-24-23(26)31-16-22(28)25-12-5-2-6-13-25/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOWXGUJAXDRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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